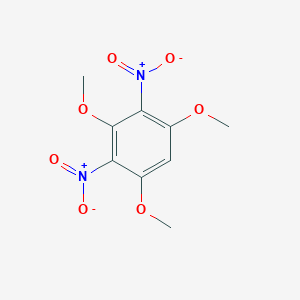

1,3,5-Trimethoxy-2,4-dinitrobenzene

Beschreibung

1,3,5-Trimethoxy-2,4-dinitrobenzene (CAS 18523-15-4) is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₇ and a molecular weight of 258.185 g/mol . It features three methoxy (-OCH₃) groups at positions 1, 3, and 5, and two nitro (-NO₂) groups at positions 2 and 4 on the benzene ring. Key physical properties include a density of 1.394 g/cm³, a boiling point of 443.3°C at 760 mmHg, and a flash point of 213.9°C . The compound is classified under the HS code 2909309090 (aromatic ether derivatives) and is primarily used as an intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and specialty materials .

Eigenschaften

IUPAC Name |

1,3,5-trimethoxy-2,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O7/c1-16-5-4-6(17-2)8(11(14)15)9(18-3)7(5)10(12)13/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVAQWTFPCVVELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1[N+](=O)[O-])OC)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379301 | |

| Record name | 1,3,5-trimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18523-15-4 | |

| Record name | 1,3,5-trimethoxy-2,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution in Nitro Compound Synthesis

The nitration of aromatic rings is a cornerstone of organic synthesis, governed by the electronic effects of existing substituents. Methoxy groups, being strong electron-donating groups, activate the benzene ring toward electrophilic attack and direct incoming nitro groups to the ortho and para positions. However, in 1,3,5-Trimethoxybenzene, all ortho and para positions relative to the methoxy groups are already occupied, necessitating alternative strategies.

The patent US3086062A demonstrates the nitration of 1,3,5-triisopropylbenzene in saturated aliphatic hydrocarbons, achieving 97% yield of 2,4-dinitro-1,3,5-triisopropylbenzene. This suggests that steric hindrance from bulky isopropyl groups can direct nitration to specific positions. By analogy, the methoxy groups in 1,3,5-Trimethoxybenzene may similarly influence regioselectivity, though their smaller size compared to isopropyl groups could permit different outcomes.

Proposed Synthetic Routes for 1,3,5-Trimethoxy-2,4-dinitrobenzene

Stepwise Nitration and Methoxylation

An alternative approach involves introducing nitro groups prior to methoxylation, though this risks demethylation under acidic conditions.

Hypothetical Pathway:

-

Nitration of 1,3-dinitrobenzene to introduce methoxy groups via nucleophilic aromatic substitution.

-

Use of dimethyl sulfate or methyl iodide under alkaline conditions to methoxylate positions 1,3,5.

Limitations:

-

Nitro groups are meta-directing, complicating the introduction of methoxy groups at desired positions.

-

Harsh alkaline conditions may lead to side reactions or reduction of nitro groups.

Reaction Optimization and Analytical Validation

Solvent and Temperature Effects

The use of non-polar solvents like n-heptane minimizes side reactions by reducing the solubility of the nitronium ion (NO₂⁺), thereby slowing the reaction and improving selectivity. Comparative data from analogous syntheses are summarized below:

Analytical Characterization

Key physicochemical properties of this compound:

-

Molecular Formula: C₉H₁₀N₂O₇

-

Density: 1.394 g/cm³

-

Boiling Point: 443.3°C (estimated)

-

Flash Point: 213.9°C

Melting point data are absent in literature, suggesting the need for empirical determination. IR and NMR spectroscopy would confirm nitro and methoxy group placements, while HPLC-MS could identify impurities.

Workflow Summary:

-

Dissolve substrate in n-heptane.

-

Add nitrating acid incrementally with ice cooling.

-

Quench with crushed ice, extract with benzene.

-

Wash organic phase (Na₂CO₃, water), distill solvent.

Analyse Chemischer Reaktionen

Types of Reactions

1,3,5-Trimethoxy-2,4-dinitrobenzene undergoes various chemical reactions, including:

Nitration: Further nitration can introduce additional nitro groups.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Nitration: Higher nitro-substituted derivatives.

Reduction: 1,3,5-Trimethoxy-2,4-diaminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Derivatizing Agent

TMDNB has been investigated as a derivatizing agent for the quantification of halogens in aqueous systems. Specifically, it can selectively react with free chlorine (HOCl) and free bromine (HOBr), allowing for their quantification through chromatographic techniques.

Case Study: Quantifying Halogens

A study demonstrated that TMDNB reacts rapidly with HOCl and HOBr at near-neutral pH to form stable halogenated products. These products can be quantified using gas chromatography-mass spectrometry (GC-MS), achieving method quantitation limits (MQLs) of 15 nmol L⁻¹ for HOCl and 30 nmol L⁻¹ for HOBr. This method outperforms traditional methods such as N,N-diethyl-p-phenylenediamine (DPD), providing greater selectivity and lower detection limits .

| Compound | MQL (nmol L⁻¹) | Detection Method |

|---|---|---|

| HOCl | 15 | GC-MS |

| HOBr | 30 | GC-MS |

Materials Science

Synthesis of Functionalized Materials

TMDNB serves as a precursor in the synthesis of functionalized polymers and materials. Its nitro groups can be reduced to amines, facilitating the formation of various polymeric structures with enhanced properties.

Case Study: Polymer Development

Research indicates that TMDNB can be utilized in the synthesis of polyfunctional materials that exhibit improved thermal stability and mechanical properties. These materials have potential applications in coatings and adhesives .

Pharmaceutical Applications

Drug Development

The compound's unique functional groups make it a candidate for drug development, particularly in synthesizing new pharmaceutical agents. The ability to modify the nitro and methoxy groups allows for the design of molecules with specific biological activities.

Case Study: Antimicrobial Activity

In one study, derivatives of TMDNB exhibited significant antimicrobial activity against various pathogens. The structure-activity relationship (SAR) analysis highlighted that modifications to the methoxy groups could enhance efficacy while reducing toxicity .

Wirkmechanismus

The mechanism of action of 1,3,5-trimethoxy-2,4-dinitrobenzene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

1,3,5-Trimethoxy-2,4-dinitrobenzene vs. Dinitrotoluenes (DNTs)

Dinitrotoluenes (e.g., 2,6-DNT, 3,4-DNT, and 3,5-DNT) share a nitroaromatic backbone but differ in substituents. DNTs have methyl (-CH₃) groups instead of methoxy (-OCH₃) groups (Table 1). This structural variation impacts their reactivity and applications:

- Electrophilic substitution: Methoxy groups in this compound are strong electron donors, activating the ring toward electrophilic attacks, whereas methyl groups in DNTs are weaker donors .

- Applications : DNTs are precursors for explosives (e.g., TNT) and polyurethane foams, while this compound is used in fine chemical synthesis due to its stability and solubility .

This compound vs. 1-Chloro-2,4-dimethoxy-3,5-dinitrobenzene

The chloro-substituted analog (CAS 5832-74-6) replaces one methoxy group with a chlorine atom. Key differences include:

- Polarity : Chlorine’s electronegativity increases polarity compared to methoxy, reducing lipophilicity (LogP = 3.22 for the chloro derivative vs. unmeasured for the methoxy compound) .

- Reactivity : Chlorine enhances susceptibility to nucleophilic substitution, making the chloro derivative more reactive in cross-coupling reactions .

This compound vs. Trinitrobenzene Derivatives (e.g., 1,3,5-TNB)

Methoxy groups in the latter improve thermal stability, making it safer for industrial use .

Physical and Chemical Properties

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| This compound | 18523-15-4 | C₉H₁₀N₂O₇ | 258.185 | 1.394 | 443.3 | 3×OCH₃, 2×NO₂ |

| 2,6-Dinitrotoluene (2,6-DNT) | 606-20-2 | C₇H₆N₂O₄ | 182.13 | 1.521 | 300 (decomp.) | 1×CH₃, 2×NO₂ |

| 1-Chloro-2,4-dimethoxy-3,5-dinitrobenzene | 5832-74-6 | C₈H₇ClN₂O₆ | 262.604 | N/A | N/A | 2×OCH₃, 2×NO₂, 1×Cl |

| 1,3,5-Trinitrobenzene (1,3,5-TNB) | 99-35-4 | C₆H₃N₃O₆ | 213.11 | 1.762 | 315 (explodes) | 3×NO₂ |

Notes:

- The chloro derivative’s LogP (3.22) suggests higher solubility in organic solvents than its methoxy counterpart .

Research Findings and Trends

- Synthetic Utility : Methoxy and nitro groups in this compound allow regioselective functionalization, a trait exploited in heterocyclic chemistry .

- Safety Profile : Unlike trinitro compounds, its lower nitro content reduces explosive risk, aligning with industrial safety standards .

- Comparative Reactivity : The chloro analog’s higher reactivity is leveraged in catalysis, whereas the methoxy variant’s stability suits long-term storage .

Biologische Aktivität

1,3,5-Trimethoxy-2,4-dinitrobenzene (TMDNB) is a compound of significant interest due to its biological activity and potential toxicological effects. This article explores the biological activity of TMDNB, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Methemoglobin Formation

One of the primary biological activities associated with TMDNB is its ability to induce methemoglobinemia. Methemoglobin is a form of hemoglobin that cannot bind oxygen effectively, leading to reduced oxygen delivery to tissues. Studies indicate that exposure to TMDNB can result in elevated levels of methemoglobin in both humans and animals. The peak levels of methemoglobin are reported to occur approximately 4 hours post-exposure .

Toxicological Effects

The toxicological profile of TMDNB reveals several adverse health effects:

- Hematological Effects : Exposure can lead to hemolytic anemia characterized by elevated urobilinogen levels in urine, indicating increased red blood cell breakdown .

- Neurological Effects : Symptoms such as headache, dizziness, and nausea have been reported following exposure. In severe cases, high doses may lead to comatose states due to respiratory depression .

- Reproductive Effects : Animal studies have shown that TMDNB exposure can adversely affect male reproductive health, including decreased sperm production .

Occupational Exposure

A notable case involved workers exposed to TMDNB in industrial settings. Symptoms reported included cyanosis (bluish skin), headaches, and dizziness. Long-term follow-ups indicated that while acute symptoms resolved after cessation of exposure, there were concerns about potential chronic effects such as anemia and reproductive issues .

Animal Studies

In controlled studies with rats, varying doses of TMDNB were administered to assess toxicity. Results indicated that doses as low as 6 mg/kg/day could increase mortality rates over prolonged exposure periods. Additionally, splenic hemosiderosis was observed in rats treated with higher doses (0.75-6 mg/kg), consistent with hemolytic anemia .

Toxicity Data Summary

| Parameter | Observed Effect | Reference |

|---|---|---|

| Methemoglobin Levels | Elevated after 4 hours | |

| Hemolytic Anemia | Increased urobilinogen | |

| Mortality Rate | Increased at 6 mg/kg/day | |

| Neurological Symptoms | Headaches, dizziness |

LD50 Values from Animal Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-Trimethoxy-2,4-dinitrobenzene, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential nitration and methoxylation of a benzene derivative. For example, starting with 1,3,5-trimethoxybenzene, nitration can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to avoid over-nitration. Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) using methoxide ions under reflux conditions in polar aprotic solvents like DMSO (as seen in similar nitration/methoxylation procedures ). Purification involves recrystallization from ethanol-water mixtures, yielding ~60–70% purity. Critical parameters include temperature control during nitration and stoichiometric excess of methoxide to ensure complete substitution .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

- Methodology :

- NMR : H NMR will show singlet peaks for the three equivalent methoxy groups (~δ 3.8–4.0 ppm) and aromatic protons split by nitro groups. C NMR distinguishes carbons adjacent to electron-withdrawing nitro groups (δ 140–150 ppm) .

- IR : Strong symmetric/asymmetric NO stretches (~1520 cm and 1350 cm) and C-O-C stretches (~1250 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks at m/z 273 (CHNO) with fragmentation patterns reflecting loss of NO and OCH groups .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

- Methodology : The compound is sensitive to light, moisture, and heat. Storage in amber glass vials under inert gas (argon/nitrogen) at 4°C is recommended. Stability tests show decomposition >5% after 6 months at 25°C. Avoid contact with reducing agents (e.g., metal powders) to prevent explosive reactions .

Advanced Research Questions

Q. How can computational modeling (QSPR, DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) model charge distribution, showing electron-deficient aromatic rings due to nitro groups. QSPR models correlate substituent effects (e.g., methoxy vs. chloro) on solubility and reactivity. Software like Gaussian or ORCA can simulate reaction pathways, such as electrophilic substitution at vacant ring positions .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR or melting points) for this compound?

- Methodology : Cross-validate with multiple techniques:

- XRD : Confirm crystal structure and purity (>95% preferred).

- HPLC-MS : Detect trace impurities (e.g., nitration byproducts).

- DSC : Verify melting points (literature range: 125–130°C vs. experimental observations). Contradictions often arise from polymorphic forms or residual solvents; recrystallization in different solvents (e.g., acetonitrile vs. ethanol) may resolve discrepancies .

Q. What strategies assess the biological or environmental impact of this compound?

- Methodology :

- Toxicity Studies : Use in vitro assays (e.g., Ames test for mutagenicity; zebrafish embryo models for acute toxicity). Nitroaromatics are often mutagenic due to nitroreductase activity .

- Environmental Persistence : Measure hydrolysis rates (pH 5–9, 25°C) and photodegradation half-lives under UV light. Compare with structurally similar compounds like 1,3-dinitrobenzene, which shows moderate persistence in soil (t ~30 days) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.